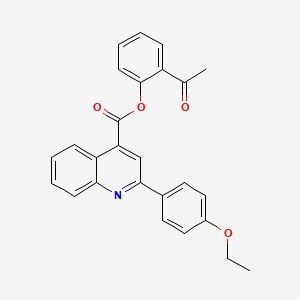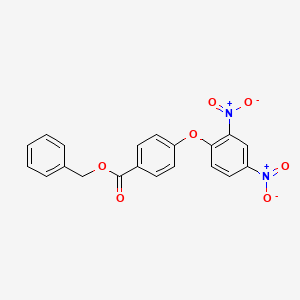
1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a pentan-3-yl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzyl chloride and 1-pentan-3-ylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as potassium carbonate or sodium hydroxide is used to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)piperazine: Lacks the pentan-3-yl group, leading to different chemical and biological properties.
1-Benzyl-4-(pentan-3-yl)piperazine:
1-(3,4-Dimethoxyphenyl)-4-(pentan-3-yl)piperazine: Has a phenyl group instead of a benzyl group, altering its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H30N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C18H30N2O2/c1-5-16(6-2)20-11-9-19(10-12-20)14-15-7-8-17(21-3)18(13-15)22-4/h7-8,13,16H,5-6,9-12,14H2,1-4H3 |
Clé InChI |
LFAOXUSHKAORMF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10878427.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10878455.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10878457.png)
![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10878465.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(methylcarbamothioyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10878471.png)
![2-{[(Phenylcarbonyl)carbamothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10878480.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878481.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10878484.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B10878505.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine](/img/structure/B10878508.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B10878510.png)
